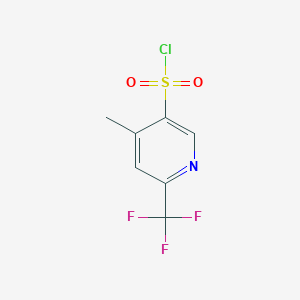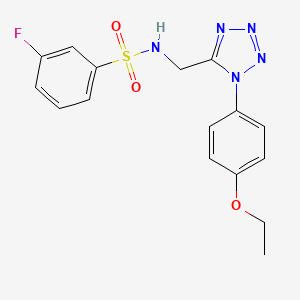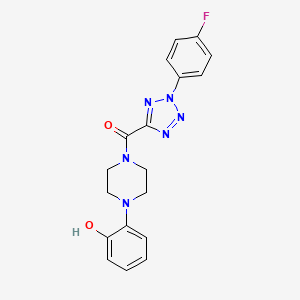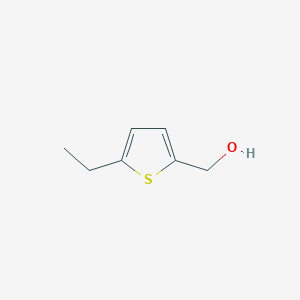
(5-Ethylthiophen-2-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Ethylthiophen-2-YL)methanol” is a chemical compound with the molecular formula C7H10OS and a molecular weight of 142.22 . The IUPAC name for this compound is (5-ethyl-2-thienyl)methanol . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “(5-Ethylthiophen-2-YL)methanol” can be represented by the SMILES notation OCC1=CC=C(CC)S1 . This indicates that the molecule consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) with an ethyl group and a methanol group attached .
Physical And Chemical Properties Analysis
“(5-Ethylthiophen-2-YL)methanol” is a liquid at room temperature . . The compound should be stored at temperatures between 2-8°C .
Applications De Recherche Scientifique
Conversion of Methanol into Hydrocarbons
Methanol can be converted into hydrocarbons over zeolite catalysts, such as H-ZSM-5, through mechanisms that differ based on the catalyst used. This process is significant for producing ethene and propene, important in the chemical industry for various applications, including polymer production. Studies using isotopic labeling have provided insights into the mechanistic pathways, showing that ethene formation is mechanistically separated from the formation of higher alkenes, indicating different routes for their production on the zeolite surface (Svelle et al., 2006), (Bjørgen et al., 2007).
Methanol as a Reactant in Catalytic Reactions
Methanol is used as a reactant in various catalytic reactions to produce hydrocarbons. Research on zeolite catalysts like H-ZSM-5 has explored the "coking" phenomenon, where the catalyst deactivation occurs due to the buildup of carbonaceous materials. Understanding these processes is crucial for improving catalyst design and reaction efficiency (Schulz, 2010).
Conductive Polymers from Methanol Derivatives
Studies on the oxidative polymerization of ethylenedioxythiophene (EDOT) and methanol-substituted derivatives have shown significant improvements in the conductivity of polymers, which can be enhanced by varying processing parameters. These findings are relevant for applications in device fabrication where highly conductive and transparent films are required (Ha et al., 2004).
Alcohol-sensitive Photochromic Diarylethene
Research on diarylethene derivatives demonstrates the potential for creating alcohol-sensitive photochromic materials. These materials can undergo substitution reactions with primary alcohols, leading to products with altered photochromic properties, which could be useful in developing new optical devices and sensors (Kobatake et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
(5-ethylthiophen-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c1-2-6-3-4-7(5-8)9-6/h3-4,8H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVLYDXHJFYJNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2994974.png)
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2994975.png)
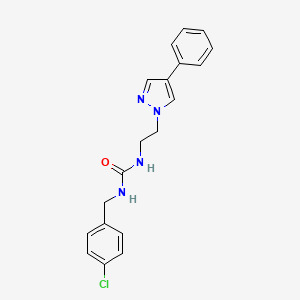


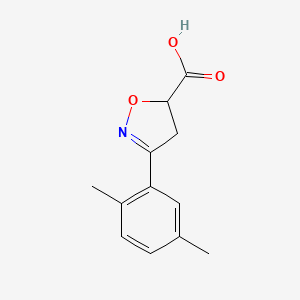
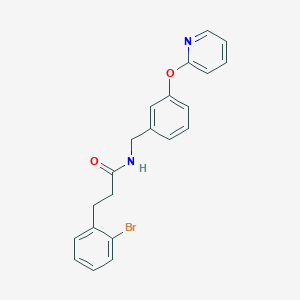
![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2994985.png)
![4-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2994986.png)
![2-(2-Fluorophenoxy)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2994988.png)
